Cas no 1211590-06-5 (3-Chloro-5-methoxypyridine-2-carbaldehyde)

3-Chloro-5-methoxypyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-chloro-5-methoxypicolinaldehyde
- 3-Chloro-5-methoxypyridine-2-carbaldehyde
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- インチ: 1S/C7H6ClNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3
- InChIKey: RCLQWZVYMOHFFJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C=O)=NC=C(C=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- トポロジー分子極性表面積: 39.2
3-Chloro-5-methoxypyridine-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007658-500mg |
3-Chloro-5-methoxypicolinaldehyde |
1211590-06-5 | 97% | 500mg |
$752.64 | 2023-09-04 | |
Enamine | EN300-6772938-10.0g |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95.0% | 10.0g |
$8749.0 | 2025-03-12 | |
Enamine | EN300-6772938-0.05g |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95.0% | 0.05g |
$541.0 | 2025-03-12 | |
Enamine | EN300-6772938-0.1g |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95.0% | 0.1g |
$706.0 | 2025-03-12 | |
Enamine | EN300-6772938-0.5g |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95.0% | 0.5g |
$1587.0 | 2025-03-12 | |
Aaron | AR0207PZ-100mg |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95% | 100mg |
$996.00 | 2025-02-14 | |
Aaron | AR0207PZ-5g |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95% | 5g |
$8138.00 | 2025-02-14 | |
1PlusChem | 1P0207HN-250mg |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95% | 250mg |
$1308.00 | 2023-12-25 | |
1PlusChem | 1P0207HN-100mg |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95% | 100mg |
$935.00 | 2023-12-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4711-250.0mg |
3-chloro-5-methoxypyridine-2-carbaldehyde |
1211590-06-5 | 95% | 250.0mg |
¥3075.0000 | 2024-07-28 |
3-Chloro-5-methoxypyridine-2-carbaldehyde 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
3-Chloro-5-methoxypyridine-2-carbaldehydeに関する追加情報
Introduction to 3-Chloro-5-methoxypyridine-2-carbaldehyde (CAS No: 1211590-06-5)
3-Chloro-5-methoxypyridine-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1211590-06-5, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom within its six-membered ring structure. The presence of both chloro and methoxy substituents, along with an aldehyde functional group at the 2-position, makes 3-Chloro-5-methoxypyridine-2-carbaldehyde a versatile building block for the synthesis of more complex molecules.
The utility of 3-Chloro-5-methoxypyridine-2-carbaldehyde in medicinal chemistry stems from its ability to participate in various chemical reactions, such as nucleophilic substitution, condensation, and oxidation processes. These reactions are fundamental in constructing pharmacophores, which are the key structural elements responsible for the biological activity of drugs. The aldehyde group, in particular, serves as a reactive site for forming Schiff bases, imines, and other functional derivatives that are often explored in drug discovery.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the pyridine core exhibit properties ranging from antimicrobial and anti-inflammatory effects to potential applications in cancer therapy and central nervous system disorders. The specific arrangement of substituents in 3-Chloro-5-methoxypyridine-2-carbaldehyde enhances its reactivity and makes it a valuable candidate for further functionalization.
One of the most compelling aspects of 3-Chloro-5-methoxypyridine-2-carbaldehyde is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the structure of 3-Chloro-5-methoxypyridine-2-carbaldehyde, chemists can develop selective kinase inhibitors that target specific pathways involved in disease progression. For instance, research has shown that derivatives of this compound can interact with tyrosine kinases, leading to promising results in preclinical studies.
The chloro and methoxy groups on 3-Chloro-5-methoxypyridine-2-carbaldehyde provide additional handles for chemical modification. The chloro group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various amino or thiol groups. This property is particularly useful in constructing peptidomimetics or other bioactive molecules that require precise spatial arrangements of functional groups. Meanwhile, the methoxy group can be oxidized to a hydroxyl group or participate in etherification reactions, further expanding the synthetic possibilities.
Recent advancements in computational chemistry have also highlighted the importance of 3-Chloro-5-methoxypyridine-2-carbaldehyde as a scaffold for drug design. Molecular modeling studies suggest that small modifications to its structure can significantly alter its binding affinity to biological targets. This has led to the development of high-throughput screening assays that prioritize compounds with similar scaffolds but different substituents. Such assays have accelerated the discovery process by allowing researchers to quickly identify promising candidates for further optimization.
The pharmaceutical industry has taken notice of these findings and has incorporated 3-Chloro-5-methoxypyridine-2-carbaldehyde into several drug development programs. For example, researchers at major pharmaceutical companies have used this compound as a starting material to synthesize novel antiviral agents. The pyridine core is known to be present in many antiviral drugs due to its ability to interact with viral enzymes and disrupt replication cycles. By leveraging the reactivity of 3-Chloro-5-methoxypyridine-2-carbaldehyde, scientists have been able to develop compounds with enhanced efficacy against various viral strains.
Another area where 3-Chloro-5-methoxypyridine-2-carbaldehyde has shown promise is in the treatment of neurological disorders. Pyridine derivatives have been found to cross the blood-brain barrier and exert their effects on central nervous system receptors. Researchers are exploring how modifications to this compound can lead to improved outcomes for patients suffering from conditions such as Alzheimer's disease and Parkinson's disease. Initial studies suggest that certain derivatives can modulate neurotransmitter levels or inhibit enzymes involved in neurodegeneration.
The synthesis of 3-Chloro-5-methoxypyridine-2-carbaldehyde itself is an interesting subject within organic chemistry. Traditional methods involve multi-step processes starting from readily available pyridine precursors. However, recent innovations have led to more efficient synthetic routes that minimize waste and improve yields. Catalytic methods, particularly those involving transition metals like palladium or copper, have been particularly successful in facilitating key transformations such as cross-coupling reactions between pyridine rings.
The environmental impact of synthesizing such compounds cannot be overlooked either. As awareness grows about sustainable chemistry practices, researchers are increasingly focusing on green chemistry principles when developing synthetic strategies for 3-Chloro-5-methoxypyridine-2-carbaldehyde and related intermediates. This includes using renewable feedstocks, reducing solvent consumption, and designing processes that generate minimal byproducts. These efforts not only make drug development more sustainable but also align with global initiatives aimed at reducing chemical pollution.
In conclusion,3-Chloro-5-methoxypyridine-2-carbaldehyde (CAS No: 1211590-06-5) is a multifaceted compound with significant applications in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic possibilities,3-Chloro-5-methoxypyridine-2-carbaldehyde will undoubtedly remain at the forefront of medicinal chemistry innovation.
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